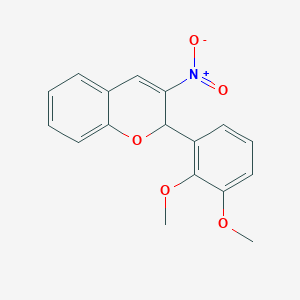![molecular formula C19H28BrNO5 B5121725 1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5121725.png)
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of piperidine-based compounds and has shown promising results in preclinical studies.
Mecanismo De Acción
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate acts as a selective antagonist of the serotonin 5-HT6 receptor, which is predominantly expressed in the brain. This receptor is involved in various physiological and pathological processes, including cognition, mood, and appetite regulation. By blocking the activity of this receptor, 1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has been shown to improve cognitive function, reduce psychotic symptoms, and decrease food intake in preclinical studies.
Biochemical and Physiological Effects:
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has been shown to have potent and selective activity against the serotonin 5-HT6 receptor, which is predominantly expressed in the brain. This receptor is involved in various physiological and pathological processes, including cognition, mood, and appetite regulation. By blocking the activity of this receptor, 1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has been shown to improve cognitive function, reduce psychotic symptoms, and decrease food intake in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has several advantages for lab experiments, including its potent and selective activity against the serotonin 5-HT6 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, this compound also has some limitations, including its relatively low solubility in water and its potential off-target effects.
Direcciones Futuras
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has shown promising results in preclinical studies for the treatment of various diseases, including Alzheimer's disease, schizophrenia, and obesity. Future research directions for this compound include further studies on its efficacy and safety in animal models and clinical trials, as well as investigations into its potential therapeutic applications in other diseases. Additionally, future studies could focus on optimizing the synthesis and formulation of 1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate involves a multi-step process that includes the reaction of 2-bromo-4-methylphenol with 1,4-dibromobutane to form 1-(4-bromo-2-methylphenoxy)butane. This intermediate is then reacted with 4-methylpiperidine to form the final product, 1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate.
Aplicaciones Científicas De Investigación
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent and selective activity against the serotonin 5-HT6 receptor, which is involved in various physiological and pathological processes. This compound has shown promising results in preclinical studies for the treatment of various diseases, including Alzheimer's disease, schizophrenia, and obesity.
Propiedades
IUPAC Name |
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.C2H2O4/c1-14-7-10-19(11-8-14)9-3-4-12-20-17-6-5-15(2)13-16(17)18;3-1(4)2(5)6/h5-6,13-14H,3-4,7-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROYNYTZSMPKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=C(C=C2)C)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B5121659.png)
![ethyl (5-{[5-(4-bromophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5121666.png)
![4-(3-methoxypropyl)-1-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B5121678.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide](/img/structure/B5121696.png)
![N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5121704.png)
![N~2~-(4-fluorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121711.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5121715.png)
![N-cyclopentyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5121719.png)
![ethyl {2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5121730.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5121735.png)
![N-[3-(4-chlorophenoxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B5121741.png)
![5-amino-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5121747.png)

